Urea, N-cycloheptyl-N-((4-(4-fluorophenoxy)phenyl)methyl)-N'-(6-methyl-2,4-bis(methylthio)-3-pyridinyl)-
Overview
Description
FR-182980 is a small molecule drug developed by Fujisawa Pharmaceutical Co., Ltd. It is known for its role as an inhibitor of acyl-CoA: cholesterol O-acyltransferase (ACAT1). This compound has been studied for its potential therapeutic applications in treating hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR-182980 is synthesized through a series of chemical reactions involving the formation of a pyridine derivative. The synthetic route typically involves the following steps:
Formation of the biphenyl moiety: This involves linking two phenyl groups via an oxygen atom and introducing a fluorine atom at appropriate positions on the biphenyl moiety.
Formation of the pyridine derivative:
Formation of the final compound: This involves the reaction of the biphenyl moiety with the pyridine derivative to form the final compound, FR-182980.
Industrial Production Methods
The industrial production of FR-182980 involves scaling up the synthetic route described above. This typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
FR-182980 undergoes various types of chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of FR-182980 may result in the formation of a ketone or an aldehyde, while reduction may result in the formation of an alcohol .
Scientific Research Applications
Chemistry: It is used as a model compound for studying the inhibition of acyl-CoAcholesterol O-acyltransferase (ACAT1).
Biology: It is used to study the role of ACAT1 in cholesterol metabolism and its potential as a therapeutic target for hypercholesterolemia.
Medicine: It has been investigated for its potential use in treating hypercholesterolemia and related metabolic disorders.
Industry: It is used in the development of new drugs and therapeutic agents targeting cholesterol metabolism.
Mechanism of Action
FR-182980 exerts its effects by inhibiting the activity of acyl-CoA: cholesterol O-acyltransferase (ACAT1). This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting ACAT1, FR-182980 reduces the formation of cholesteryl esters, thereby lowering cholesterol levels in the blood. The molecular targets and pathways involved in this mechanism include the ACAT1 enzyme and the cholesterol metabolism pathway .
Comparison with Similar Compounds
FR-182980 is part of a series of substituted N-alkyl-N-biphenylylmethyl-N’-arylureas and related derivatives. Similar compounds in this series include:
FR179254: This compound also inhibits ACAT1 and has been shown to lower plasma cholesterol levels in cholesterol-fed rats.
In comparison to these similar compounds, FR-182980 stands out due to its potent inhibitory activity and its effectiveness in both in vitro and in vivo models. This makes it a unique and valuable compound for further research and development in the field of cholesterol metabolism and related therapeutic applications .
Properties
CAS No. |
179054-51-4 |
---|---|
Molecular Formula |
C29H34FN3O2S2 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
1-cycloheptyl-1-[[4-(4-fluorophenoxy)phenyl]methyl]-3-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C29H34FN3O2S2/c1-20-18-26(36-2)27(28(31-20)37-3)32-29(34)33(23-8-6-4-5-7-9-23)19-21-10-14-24(15-11-21)35-25-16-12-22(30)13-17-25/h10-18,23H,4-9,19H2,1-3H3,(H,32,34) |
InChI Key |
VRCLMLMEOKXRHL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)SC |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)N(CC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C4CCCCCC4)SC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR-182980; FR182980; FR 182980. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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